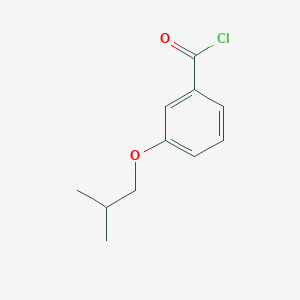

3-Isobutoxybenzoyl chloride

Description

3-Isocyanatobenzoyl chloride (CAS 40391-35-9) is a reactive aromatic compound with the molecular formula C₈H₄ClNO₂ and a molecular weight of 195.61 g/mol . It features a benzoyl chloride backbone substituted with an isocyanato (-NCO) group at the meta position. This dual functionality renders it highly reactive, enabling its use in synthesizing ureas, carbamates, and other derivatives through nucleophilic substitution or addition reactions. Key physical properties include a density of 1.36 g/cm³, a melting point of 28–32°C, and a boiling point of 265–267°C under standard conditions . Safety data classify it as corrosive (C) and hazardous to aquatic environments (N), with hazard codes H314 (causes severe skin burns), H290 (corrosive to metals), and H410 (toxic to aquatic life) .

Properties

IUPAC Name |

3-(2-methylpropoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEIEHVQQRRKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-Isobutoxybenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-isobutoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs in an inert solvent such as dichloromethane (DCM) at room temperature. The resulting product is purified through distillation or recrystallization .

Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Isobutoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, reacting with an amine under basic conditions can yield an amide.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-isobutoxybenzoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions, and aqueous or alcoholic solutions for hydrolysis .

Scientific Research Applications

Organic Synthesis

3-Isobutoxybenzoyl chloride serves as a valuable intermediate in the synthesis of various organic compounds. It is commonly used in:

- Pharmaceuticals : The compound can be utilized to synthesize active pharmaceutical ingredients (APIs), where it acts as a building block for more complex molecules. Its reactivity allows for the introduction of functional groups necessary for biological activity.

- Agrochemicals : Similar to pharmaceuticals, this compound is employed in the production of pesticides and herbicides. The chlorinated structure enhances its reactivity, making it suitable for forming various agrochemical derivatives.

Polymer Science

The treatment of natural fibers with benzoyl chlorides, including this compound, has been shown to improve the mechanical properties of composites:

- Composite Materials : Research indicates that the incorporation of this compound-treated fibers into polymer matrices enhances adhesion and reduces water absorption. This leads to improved tensile strength and durability of the resulting composites, making them suitable for applications in automotive interiors and construction materials .

| Property | Untreated Fibers | Treated Fibers (with this compound) |

|---|---|---|

| Water Absorption | High | Low |

| Tensile Strength | Moderate | High |

| Adhesion to Matrix | Poor | Strong |

Environmental Applications

The use of this compound in developing eco-friendly materials aligns with sustainable practices:

- Biodegradable Composites : By enhancing the properties of natural fibers, this compound contributes to creating biodegradable composites that can replace conventional plastics. This application is crucial in addressing environmental concerns related to plastic waste.

- Waste Management : Utilizing agricultural by-products as reinforcement materials treated with compounds like this compound can help reduce waste while producing high-performance materials .

Case Studies

Several studies have highlighted the effectiveness of benzoyl chloride treatments, including those involving this compound:

- Study on Fiber Reinforcement : A comprehensive investigation showed that treating date palm fibers with benzoyl chlorides significantly improved their compatibility with polyvinyl chloride (PVC) matrices. The treated fibers exhibited enhanced mechanical properties and reduced moisture absorption, making them suitable for outdoor applications .

- Polymer Blends : Research demonstrated that blending PVC with treated natural fibers resulted in composites with superior mechanical performance compared to untreated fiber composites, showcasing the practical benefits of using this compound in industrial applications.

Mechanism of Action

The mechanism of action of 3-Isobutoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Key Differences:

Reactivity :

- The isocyanato group (-NCO) in 3-isocyanatobenzoyl chloride is highly electrophilic, enabling rapid reactions with amines or alcohols to form ureas or carbamates.

- The iodo substituent in 3-iodobenzoyl chloride facilitates coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s role as a leaving group in transition-metal catalysis.

Molecular Weight and Density :

- The iodine atom’s large atomic radius increases molecular weight and density in 3-iodobenzoyl chloride compared to the lighter isocyanato derivative.

Safety Profile :

- Both compounds are corrosive, but 3-isocyanatobenzoyl chloride poses additional environmental risks (H410), while 3-iodobenzoyl chloride may cause respiratory irritation (H335).

Biological Activity

3-Isobutoxybenzoyl chloride is an acyl chloride derivative of benzoic acid, which has gained attention in various fields of chemical and biological research. This article discusses its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure:

this compound has the following chemical formula: C₁₁H₁₃ClO₂. It features an isobutoxy group attached to the benzene ring, which influences its reactivity and biological properties.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 210.68 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 210 °C |

| Melting Point | Not available |

| Solubility in Water | Insoluble |

Synthesis

This compound can be synthesized through the reaction of 3-isobutoxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically proceeds under mild conditions and yields high purity products.

Reaction Scheme:

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly in cancer research. It has been evaluated for its antiproliferative effects on various cancer cell lines.

Case Studies and Findings

-

Antiproliferative Activity:

A structure-activity relationship study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against cancer cell lines. For instance, compounds derived from this acyl chloride were tested in MTT assays, revealing IC₅₀ values as low as 16 nM for some derivatives, indicating potent activity against specific targets in cancer cells . -

Mechanistic Insights:

The mechanism of action involves the disruption of protein-DNA interactions, particularly affecting the c-Myc–Max complex. This disruption is crucial for inhibiting cancer cell proliferation, making it a promising candidate for further development . -

Ecotoxicological Studies:

In addition to its pharmaceutical potential, ecotoxicological assessments have shown that related compounds can affect aquatic organisms. For example, exposure to benzyl chloride (a related compound) resulted in decreased reproductive rates in cladocerans and increased mortality in certain fish species at elevated concentrations . This highlights the need for careful consideration of environmental impacts when developing and using such compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-isobutoxybenzoyl chloride, and what methodological considerations are critical for optimizing yield?

- Answer : A typical synthesis involves reacting 3-isobutoxybenzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

Reagent Selection : SOCl₂ is preferred for milder conditions, while PCl₥ provides higher reactivity but requires rigorous moisture control .

Solvent Choice : Anhydrous dichloromethane or toluene ensures minimal side reactions.

Temperature Control : Exothermic reactions necessitate cooling (0–5°C) to prevent decomposition.

- Optimization : Yield improvements (>85%) are achieved by refluxing in inert atmospheres and using excess chlorinating agent. Post-synthesis purification via vacuum distillation or recrystallization is critical .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Answer :

- NMR Spectroscopy : ¹H NMR (δ 1.0–1.2 ppm for isobutyl CH₃; δ 4.2–4.5 ppm for OCH₂) and ¹³C NMR (δ 165–170 ppm for carbonyl C=O) confirm structure .

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl) validate functional groups.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 216.7 (calculated) confirms molecular weight. Cross-validation using multiple techniques minimizes misassignment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- PPE : Acid-resistant gloves, goggles, and lab coats are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of vapors (may cause respiratory irritation).

- Spill Management : Neutralize with sodium bicarbonate and adsorb via inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate hydrolysis of this compound during synthesis?

- Answer : Hydrolysis to 3-isobutoxybenzoic acid is minimized by:

- Moisture Control : Rigorous drying of solvents (e.g., molecular sieves) and reagents.

- Inert Atmosphere : Use nitrogen/argon to exclude moisture.

- Low-Temperature Quenching : Rapid cooling post-reaction arrests hydrolysis.

- Stability Testing : Monitor degradation via HPLC under varying humidity (e.g., 20–80% RH) to identify critical thresholds .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Answer :

- DFT Calculations : Model transition states and activation energies for reactions with amines/alcohols.

- Solvent Effects : Use COSMO-RS to simulate polarity impacts on reaction kinetics.

- Benchmarking : Validate predictions against experimental kinetic data (e.g., second-order rate constants) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Answer :

- Replicate Analyses : Repeat measurements under standardized conditions (solvent, concentration).

- Orthogonal Techniques : Compare NMR, IR, and X-ray crystallography (if crystals are obtainable).

- Literature Cross-Check : Reference high-authority databases (e.g., NIST Chemistry WebBook) for consensus spectra .

Q. What strategies are effective for studying the compound’s stability under long-term storage?

- Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and monitor degradation via GC-MS.

- Degradation Pathways : Identify byproducts (e.g., benzoic acid derivatives) and quantify using calibration curves.

- Optimal Storage : Recommend airtight containers with desiccants at –20°C to extend shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.